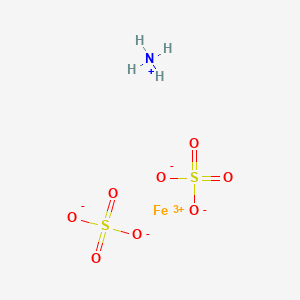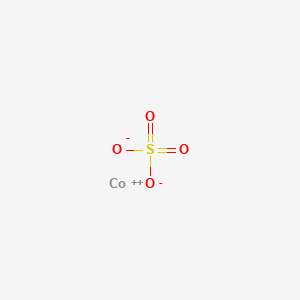
Ammonium iron(III) sulfate
Overview
Description
Ammonium iron(III) sulfate, also known as this compound, is a chemical compound with the formula FeNH₄(SO₄)₂·12H₂O. It is a type of double salt that belongs to the class of alums. This compound appears as pale violet octahedral crystals and is known for its paramagnetic properties and mild oxidizing nature. It is commonly used in various industrial and scientific applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium iron(III) sulfate can be synthesized by crystallizing a solution containing ferric sulfate and ammonium sulfate. The process involves the oxidation of ferrous sulfate to ferric sulfate using an oxidizing agent such as nitric acid, followed by the addition of ammonium sulfate to precipitate the desired compound. The general reaction can be represented as follows:
-
Oxidation: : [ 6 \text{FeSO}_4 + 2 \text{HNO}_3 + 3 \text{H}_2\text{SO}_4 \rightarrow 3 \text{Fe}_2(\text{SO}_4)_3 + 2 \text{NO} + 4 \text{H}_2\text{O} ]
-
Combination: : [ \text{Fe}_2(\text{SO}_4)_3 + (\text{NH}_4)_2\text{SO}_4 \rightarrow 2 \text{NH}_4\text{Fe}(\text{SO}_4)_2 ]
Industrial Production Methods
In industrial settings, the production of monoammonium ferric sulfate involves dissolving ferrous sulfate in water, filtering out impurities, and then adding sulfuric acid and nitric acid to oxidize the ferrous ions to ferric ions. The solution is then concentrated, and ammonium sulfate is added to precipitate the compound. The crystals are collected, washed, and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Ammonium iron(III) sulfate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: It can act as a mild oxidizing agent and can be reduced to ferrous sulfate.
Substitution Reactions: It can participate in substitution reactions where the sulfate ions are replaced by other anions.
Decomposition Reactions: Upon heating, it decomposes to release ammonia, sulfur dioxide, and ferric oxide.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, hydrogen peroxide.
Reducing Agents: Sulfites, thiosulfates.
Reaction Conditions: Typically carried out in aqueous solutions at controlled temperatures.
Major Products Formed
Reduction: Ferrous sulfate.
Decomposition: Ammonia, sulfur dioxide, ferric oxide.
Scientific Research Applications
Ammonium iron(III) sulfate is widely used in various scientific research applications, including:
Analytical Chemistry: Used as a reagent for the determination of halides and other anions.
Wastewater Treatment: Employed as a coagulant to remove impurities from water.
Metallurgy: Used in the etching of metals and in the preparation of other iron compounds.
Biological Research: Utilized in studies involving iron metabolism and its role in biological systems.
Organic Synthesis: Acts as a catalyst in certain organic reactions
Mechanism of Action
The mechanism by which monoammonium ferric sulfate exerts its effects involves its ability to act as an oxidizing agent. In biological systems, it can participate in redox reactions, influencing various metabolic pathways. The ferric ions can interact with proteins and enzymes, affecting their function and activity. In industrial applications, its oxidizing properties are utilized to facilitate reactions and processes .
Comparison with Similar Compounds
Similar Compounds
Ferric Sulfate (Fe₂(SO₄)₃): Similar in its oxidizing properties but lacks the ammonium ion.
Ferrous Sulfate (FeSO₄): A reducing agent, unlike monoammonium ferric sulfate, which is an oxidizing agent.
Ammonium Sulfate ((NH₄)₂SO₄): Used primarily as a fertilizer and lacks the ferric ion.
Uniqueness
Ammonium iron(III) sulfate is unique due to its combination of ferric and ammonium ions, which imparts both oxidizing properties and solubility in water. This makes it particularly useful in applications requiring mild oxidation and easy handling in aqueous solutions .
Properties
IUPAC Name |
azanium;iron(3+);disulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.H3N.2H2O4S/c;;2*1-5(2,3)4/h;1H3;2*(H2,1,2,3,4)/q+3;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGLLRJQCZROSE-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeH4NO8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10138-04-2 | |
| Record name | Ammonium ferric sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, ammonium iron(3+) salt (2:1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium iron bis(sulphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.335 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERRIC AMMONIUM SULFATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LUX2X1H1IC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3aS-(3aalpha,4alpha,5alpha,7aalpha)]-3a,4,5,7a-Tetrahydro-2,2-dimethyl-1,3-benzodioxole-4,5-diol](/img/structure/B156182.png)



![2-(2-Methoxyphenyl)-1-[2-(2-methoxyphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole](/img/structure/B156190.png)






